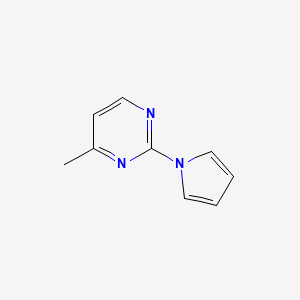

4-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Description

4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a pyrrole ring at position 2. Pyrimidines are integral to drug design due to their structural versatility and biological relevance, particularly in antimicrobial and anticancer applications .

Properties

CAS No. |

383142-60-7 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

4-methyl-2-pyrrol-1-ylpyrimidine |

InChI |

InChI=1S/C9H9N3/c1-8-4-5-10-9(11-8)12-6-2-3-7-12/h2-7H,1H3 |

InChI Key |

ZAAOSNIZGDWMNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-chloropyrimidine with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Molecular docking studies have shown favorable interactions with proteins involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Pyrimidine Core

- 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride (): Replaces the pyrrole group with a piperidine ring.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Features a piperidine substituent at position 6 and an amine at position 2.

- (E)-3-Hydroxy-1-methyl-3-(4-(4-methyl-2-(1H-pyrazol-1-yl)phenyl)but-3-en-2-yl)indolin-2-one (4l) ():

Table 1: Structural Comparison of Pyrimidine Derivatives

Pyrrole-Containing Derivatives

- Pyrrolyl pyrazoline carbaldehydes (): Pyrrole is part of a larger scaffold (pyrazoline carbaldehydes). Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with MIC values as low as 3.125 µg/mL .

- 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one ():

Physical and Chemical Properties

- Planarity and Conjugation: Pyrimidine rings in analogs like 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () exhibit partial double-bond character (C–N distances: 1.322–1.408 Å), leading to conjugation and slight non-planarity. This may influence crystallinity and packing .

- Hydrogen Bonding :

- Pyrrole’s NH group (if present) can form intermolecular hydrogen bonds, as seen in , affecting solubility and crystal morphology .

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrole ring at the 2-position, contributing to its unique chemical properties and biological interactions. Research indicates that this compound may serve as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle, making it a candidate for anticancer drug development.

The molecular formula of 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine includes carbon, hydrogen, and nitrogen atoms, which are integral to its biological activity. Its structural characteristics allow it to interact with various biological targets, particularly enzymes involved in cell cycle regulation.

Anticancer Potential

Research has demonstrated that 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine exhibits significant inhibitory effects on cyclin-dependent kinases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent. The compound's ability to selectively inhibit specific CDKs is being explored to optimize its therapeutic efficacy.

The precise mechanism by which 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine exerts its biological effects involves binding to the active sites of CDKs, thereby preventing their interaction with cyclins. This disruption halts the phosphorylation processes essential for cell cycle progression.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-pyrrol-1-yl)pyrimidine | Lacks methyl substitution at the 4-position | Moderate kinase inhibition |

| 4-chloro-6-methylpyrimidine | Contains a chloro group at the 4-position | Antimicrobial properties |

| 5-methylpyrrole | Methyl group on the pyrrole ring | Neuroprotective effects |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Study on CDK Inhibition

In a recent study, 4-methyl-2-(1H-pyrrol-1-yl)pyrimidine was evaluated for its effectiveness against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent inhibitory activity against CDK2 and CDK4, which are pivotal in cancer cell proliferation.

In Vitro Evaluation

In vitro assays have shown that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The activation of caspases and subsequent DNA fragmentation were observed, confirming its role as an apoptosis inducer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.